2-Chloro-5-methoxynicotinonitrile CAS number
2-Chloro-5-methoxynicotinonitrile CAS number
An In-Depth Technical Guide to 2-Chloro-5-methoxynicotinonitrile (CAS: 74650-73-0): A Key Intermediate in Modern Drug Discovery
Abstract
2-Chloro-5-methoxynicotinonitrile is a highly functionalized pyridine derivative that serves as a critical building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its unique arrangement of a reactive chlorine atom, a versatile nitrile group, and an electron-donating methoxy group on a biologically relevant pyridine scaffold makes it a valuable intermediate for drug discovery programs. This guide provides a comprehensive technical overview for researchers and drug development professionals, covering its physicochemical properties, strategic importance in medicinal chemistry, plausible synthetic routes, reactivity, spectroscopic signature, and essential safety protocols. By elucidating the causality behind its synthetic utility and handling, this document serves as a practical resource for leveraging this powerful synthon in research and development.
Chemical Identity and Physicochemical Properties
2-Chloro-5-methoxynicotinonitrile is unambiguously identified by its Chemical Abstracts Service (CAS) number: 74650-73-0 [1][2]. The molecule consists of a pyridine ring substituted at the 2-position with a chlorine atom, at the 3-position with a nitrile group, and at the 5-position with a methoxy group. This substitution pattern imparts a specific set of chemical and physical properties that are crucial for its application in organic synthesis.
Table 1: Physicochemical and Computed Properties of 2-Chloro-5-methoxynicotinonitrile
| Property | Value | Source |
| CAS Number | 74650-73-0 | [1][2] |
| Molecular Formula | C₇H₅ClN₂O | [3][4] |
| Molecular Weight | 168.58 g/mol | [2][4] |
| IUPAC Name | 2-chloro-5-methoxypyridine-3-carbonitrile | [3] |
| Canonical SMILES | COC1=CC(=C(N=C1)Cl)C#N | [3] |
| InChI Key | MAXCZWUUQRMEGU-UHFFFAOYSA-N | [2][3] |
| Physical Form | Solid | [2] |
| XlogP (Predicted) | 1.5 | [3] |
| Topological Polar Surface Area (TPSA) | 45.91 Ų | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Rotatable Bonds | 1 | [4] |
The Strategic Importance in Medicinal Chemistry
The value of 2-Chloro-5-methoxynicotinonitrile in drug discovery is not accidental; it is a direct result of the strategic combination of its three key functional components, each contributing to its utility as a molecular scaffold.
-
Pyridine Scaffold: Heterocyclic structures, particularly pyridine, are ubiquitous in pharmaceuticals due to their ability to engage in hydrogen bonding, serve as bioisosteres for phenyl rings, and improve pharmacokinetic properties such as solubility.
-
2-Chloro Substituent: The chlorine atom at the 2-position of the pyridine ring is the primary reactive site for nucleophilic aromatic substitution (SₙAr). This allows for the facile introduction of a wide array of nitrogen, oxygen, and sulfur nucleophiles, enabling the rapid generation of diverse compound libraries. In drug molecules, chlorine can also modulate lipophilicity and engage in halogen bonding, which can enhance binding affinity to target proteins[5][6].
-
5-Methoxy Group: As an electron-donating group, the methoxy substituent influences the electronic properties of the pyridine ring, impacting its reactivity and the pKa of the ring nitrogen. The oxygen atom can also act as a hydrogen bond acceptor, providing an additional point of interaction for molecular recognition at a biological target[5].
-
3-Nitrile Group: The nitrile (cyano) group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or amide, reduced to a primary amine, or used to construct various heterocyclic rings (e.g., tetrazoles). This versatility allows for significant late-stage diversification of a lead compound.
The convergence of these features in a single, readily available molecule makes it a powerful starting point for constructing novel chemical entities with desirable pharmacological profiles[7][8].
Synthesis and Mechanistic Considerations
While specific, peer-reviewed syntheses for 2-Chloro-5-methoxynicotinonitrile are not extensively detailed in public literature, a logical and efficient pathway can be proposed based on established pyridine chemistry. A plausible route starts from a precursor like 2-amino-5-methoxypyridine, leveraging a Sandmeyer-type reaction, a cornerstone of aromatic chemistry.
Caption: A plausible multi-step synthesis of 2-Chloro-5-methoxynicotinonitrile.
Causality Behind the Chosen Path:
-
Diazotization: The initial step involves converting the primary amino group of 2-amino-5-methoxypyridine into a diazonium salt using sodium nitrite and a strong acid at low temperatures. This is a classic and reliable method for transforming an amino group into an excellent leaving group (N₂).
-
Cyanation (Sandmeyer Reaction): The resulting diazonium salt is then treated with a copper(I) cyanide salt. This reaction efficiently displaces the diazonium group with a nitrile, forming 5-methoxynicotinonitrile.
-
N-Oxidation: To introduce the chlorine atom at the 2-position, the pyridine ring must first be activated. This is achieved by oxidation of the ring nitrogen to an N-oxide using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA). This step is critical because it makes the C2 and C6 positions electron-deficient and thus susceptible to nucleophilic attack.
-
Chlorination: The final step involves treating the N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃). This reagent simultaneously chlorinates the 2-position and deoxygenates the N-oxide, yielding the final product, 2-Chloro-5-methoxynicotinonitrile.
Key Reactions and Synthetic Utility
The primary utility of 2-Chloro-5-methoxynicotinonitrile stems from its predictable reactivity, allowing for its incorporation into larger, more complex structures.
Caption: Major reaction pathways for 2-Chloro-5-methoxynicotinonitrile.
-
Nucleophilic Aromatic Substitution (SₙAr): This is the most significant reaction pathway. The electron-withdrawing effect of the ring nitrogen and the nitrile group makes the C2 position highly electrophilic. It readily reacts with a vast range of nucleophiles (amines, alcohols, thiols) to displace the chloride, forming new C-N, C-O, or C-S bonds. This reaction is the cornerstone of its use as a scaffold in library synthesis.
-
Nitrile Group Transformations: The nitrile group offers a secondary site for modification.
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding carboxamide and subsequently to the carboxylic acid.
-
Reduction: The nitrile can be reduced to a primary aminomethyl group using various reducing agents, such as catalytic hydrogenation or lithium aluminum hydride. This introduces a flexible, basic linker.
-
Spectroscopic Characterization
For a researcher, verifying the identity and purity of 2-Chloro-5-methoxynicotinonitrile is paramount. The following table summarizes the expected spectroscopic data based on its structure and analysis of similar compounds[3][9][10].
Table 2: Expected Spectroscopic Data for 2-Chloro-5-methoxynicotinonitrile
| Technique | Feature | Expected Chemical Shift / Value | Rationale |
| ¹H NMR | Aromatic Proton (H4) | ~7.5-7.8 ppm (d) | Proton on the pyridine ring, adjacent to the methoxy group. |
| Aromatic Proton (H6) | ~8.2-8.5 ppm (d) | Proton adjacent to the ring nitrogen, significantly deshielded. | |
| Methoxy Protons (-OCH₃) | ~3.9-4.1 ppm (s) | Singlet integrating to 3H from the methyl group of the ether. | |
| ¹³C NMR | Nitrile Carbon (-C≡N) | ~115-120 ppm | Characteristic chemical shift for a nitrile carbon. |
| Aromatic Carbons | ~110-160 ppm | Multiple signals corresponding to the carbons of the substituted pyridine ring. | |
| Methoxy Carbon (-OCH₃) | ~55-60 ppm | Carbon of the methoxy group. | |
| IR Spectroscopy | C≡N Stretch | ~2220-2240 cm⁻¹ | Strong, sharp absorption characteristic of a nitrile group. |
| C-O Stretch (Aryl Ether) | ~1250-1300 cm⁻¹ | Strong absorption for the aryl-O bond. | |
| C-Cl Stretch | ~700-850 cm⁻¹ | Absorption in the fingerprint region. | |
| Mass Spectrometry (EI-MS) | Molecular Ion (M⁺) | m/z ~168 & 170 | Isotopic pattern (approx. 3:1 ratio) due to the presence of ³⁵Cl and ³⁷Cl.[3] |
Safety, Handling, and Storage
As a reactive chemical intermediate, 2-Chloro-5-methoxynicotinonitrile requires careful handling. The following information is synthesized from safety data for the compound and structurally related chemicals[2][11][12].
Table 3: GHS Hazard and Precautionary Information
| Category | Code | Statement | Source |
| Pictogram | GHS06 | Skull and Crossbones | [2] |
| Signal Word | Danger | [2] | |
| Hazard Statement | H301 | Toxic if swallowed. | [2] |
| Precautionary (Prevention) | P264 | Wash hands and exposed skin thoroughly after handling. | [11][12] |
| P270 | Do not eat, drink or smoke when using this product. | [12] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [11] | |
| Precautionary (Response) | P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | [2] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [11][12] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11] | |
| Precautionary (Storage) | P405 | Store locked up. | [11] |
| Precautionary (Disposal) | P501 | Dispose of contents/container to an approved waste disposal plant. | [11][12] |
Handling Protocol:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Use appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Avoid contact with skin, eyes, and clothing.
-
Prevent dust formation and accumulation.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.[11][12]
Experimental Protocol Example: Synthesis of 2-Amino-5-methoxynicotinonitrile
This protocol details a representative SₙAr reaction, a common application for this reagent.
Objective: To synthesize 2-Amino-5-methoxynicotinonitrile via ammonolysis of the 2-chloro precursor.
Materials:
-
2-Chloro-5-methoxynicotinonitrile (1.0 eq)
-
Aqueous Ammonia (25-30% solution, large excess)
-
1,4-Dioxane (solvent)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous sodium sulfate (for drying)
Protocol:
-
Reaction Setup: In a sealed pressure vessel, dissolve 2-Chloro-5-methoxynicotinonitrile (e.g., 1.68 g, 10 mmol) in 1,4-dioxane (20 mL).
-
Rationale: Dioxane is a water-miscible solvent that can solubilize the organic starting material while being compatible with the aqueous nucleophile. A pressure vessel is required to heat the volatile ammonia solution above its boiling point safely.
-
-
Reagent Addition: Add a large excess of concentrated aqueous ammonia (e.g., 20 mL).
-
Rationale: Using a large excess of the nucleophile (ammonia) drives the reaction to completion according to Le Châtelier's principle.
-
-
Heating: Seal the vessel tightly and heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.
-
Rationale: SₙAr reactions on heteroaromatic rings often require thermal energy to overcome the activation barrier.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully vent the vessel in a fume hood. Transfer the mixture to a separatory funnel and dilute with water (50 mL).
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Rationale: The product is expected to be more soluble in the organic phase (ethyl acetate) than in the aqueous phase.
-
-
Washing: Combine the organic extracts and wash with brine (1 x 50 mL).
-
Rationale: The brine wash helps to remove residual water and inorganic salts from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to afford the pure 2-Amino-5-methoxynicotinonitrile.
Conclusion
2-Chloro-5-methoxynicotinonitrile stands as a testament to the power of strategic molecular design. Its combination of a biologically relevant core, a reactive handle for diversification, and modulating functional groups provides medicinal chemists with a reliable and versatile tool. A thorough understanding of its properties, synthesis, reactivity, and safe handling procedures, as outlined in this guide, is essential for unlocking its full potential in the quest for novel therapeutics and other advanced chemical applications.
References
-
ChemWhat. 2-CHLORO-5-METHYL-NICOTINONITRILE CAS#: 66909-34-0. Retrieved from [Link]
-
PubChemLite. 2-chloro-5-methoxynicotinonitrile (C7H5ClN2O). Retrieved from [Link]
- Patsnap. (2018). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
-
PubChem. 2-Chloro-5-methylnicotinonitrile. Retrieved from [Link]
- Google Patents. (2011). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Innovation with 2-Chloro-5-methoxypyridine: A Key Heterocyclic Building Block. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 2-Amino-5-chlorobenzonitrile. Retrieved from [Link]
-
PrepChem.com. The preparation Of 2-chloro-5-methylnicotinic acid. Retrieved from [Link]
-
PubChem. 2-Chloro-5-methoxypyridine. Retrieved from [Link]
-
Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]
-
ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]
-
PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
ChemComplete. (2020). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. Retrieved from [Link]
-
MDPI. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Retrieved from [Link]
-
Shanghai Vanoo Chemical Co., Ltd. (2017). 2-Chloro-5-fluoroisonicotinic acid. Retrieved from [Link]
-
ChemComplete. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. Retrieved from [Link]
-
ChemComplete. (2019). Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. Retrieved from [Link]
-
University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
-
PubChem. 2-Chloro-5-methylpyridin-4-amine. Retrieved from [Link]
- Google Patents. (2007). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
Sources
- 1. 2-Chloro-5-methoxynicotinonitrile | 74650-73-0 [sigmaaldrich.com]
- 2. 2-Chloro-5-methoxynicotinonitrile | 74650-73-0 [sigmaaldrich.com]
- 3. PubChemLite - 2-chloro-5-methoxynicotinonitrile (C7H5ClN2O) [pubchemlite.lcsb.uni.lu]
- 4. chemscene.com [chemscene.com]
- 5. youtube.com [youtube.com]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
